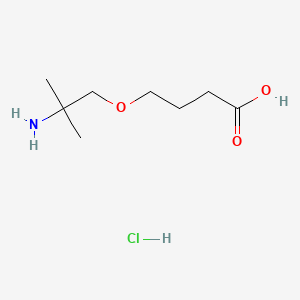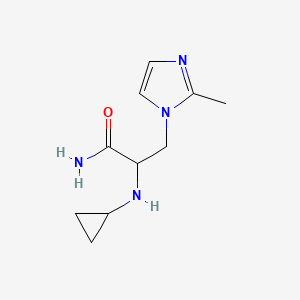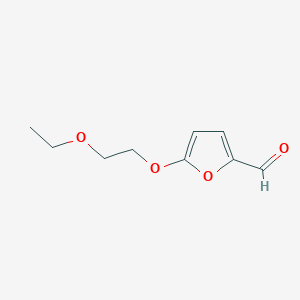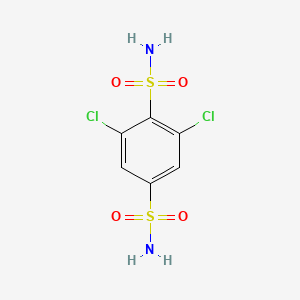
4-(2-Amino-2-methylpropoxy)butanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group, a butanoic acid moiety, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride typically involves the reaction of 2-amino-2-methylpropanol with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and butanoic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The hydrochloride salt form enhances its solubility and stability, making it more effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-amino-2-methylpropoxy)butanoic acid
- 4-(2-amino-2-methylpropoxy)butanoic acid methyl ester
- 4-(2-amino-2-methylpropoxy)butanoic acid ethyl ester
Uniqueness
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability compared to similar compounds. This makes it particularly valuable in applications where these properties are critical .
Properties
Molecular Formula |
C8H18ClNO3 |
|---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
4-(2-amino-2-methylpropoxy)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,9)6-12-5-3-4-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |
InChI Key |
IIMVASKOZJIDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)


![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)


![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)



